Citronellal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ethanol

Insoluble in water, glycerol; slightly soluble in propylene glycol; soluble in fixed oils

soluble (in ethanol)

Synonyms

Canonical SMILES

Antimicrobial Properties

Studies suggest citronellal may possess antimicrobial properties. Research published in the journal Industrial Crops and Products investigated the antifungal activity of citronellal against various fungi. The results showed citronellal was effective against all the tested fungi strains [1]. Another study published in Mycoses explored the potential of citronellal oil to treat Candida albicans, a fungus that can cause infections. The study found that citronellal oil had antifungal activity against C. albicans [2].

[1]

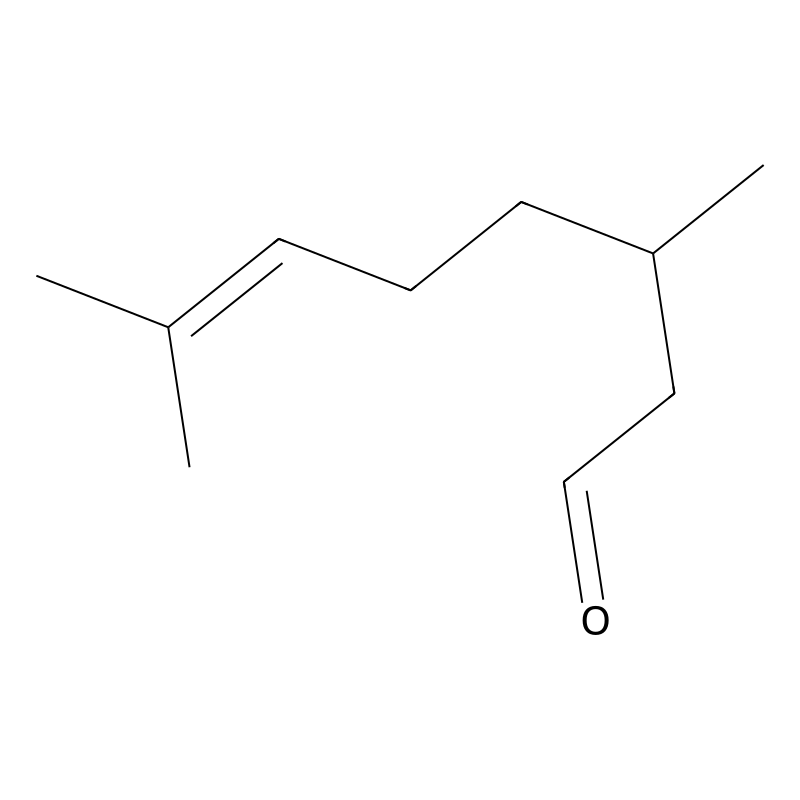

Citronellal, also known as rhodinal, is a monoterpenoid aldehyde with the molecular formula C₁₀H₁₈O. It is primarily recognized as a key component in citronella oil, contributing to its characteristic lemon scent. Citronellal is predominantly found in the essential oils of various plants, including Cymbopogon species (such as lemongrass), lemon-scented gum, and lemon-scented tea tree. The (S)-(−)-enantiomer of citronellal constitutes up to 80% of the oil derived from kaffir lime leaves, which is responsible for its unique aroma. In addition to its aromatic properties, citronellal exhibits significant biological activities, including insect repellent and antifungal properties .

- Hydrogenation: Citronellal can be converted to citronellol through catalytic hydrogenation using nickel-based catalysts. This reaction typically occurs at around 100°C and yields several derivatives such as isopulegol and menthol .

- Base-Catalyzed Reactions: When heated with phenols in organic bases like quinoline, citronellal undergoes a reaction that leads to the formation of hexahydrocannabinoids .

- Reactions with Ozone and Hydroxyl Radicals: Citronellal reacts with ozone and hydroxyl radicals in the atmosphere, which can lead to various gas-phase products. The rate constants for these reactions have been measured, indicating its reactivity under environmental conditions .

Citronellal is well-known for its biological activities:

- Insect Repellent: It has demonstrated high effectiveness against mosquitoes, making it a popular ingredient in natural insect repellents.

- Antifungal Properties: Research indicates that citronellal possesses strong antifungal qualities, which can be beneficial in various applications including food preservation and medical formulations .

Citronellal can be synthesized through several methods:

- Natural Extraction: The most common method involves the extraction from citronella oil or other plant sources.

- Chemical Synthesis: Synthetic routes include the reaction of citral (a related compound) or through the oxidation of citronellol. Additionally, it can be produced via the reaction of isoprene with formaldehyde .

Citronellal has a wide range of applications across various industries:

- Fragrance Industry: It is extensively used in perfumes and scented products due to its pleasant aroma.

- Insect Repellent Formulations: Its efficacy as a mosquito repellent makes it valuable in personal care products.

- Food Industry: Citronellal serves as a flavoring agent in food products.

- Pharmaceuticals: Its antifungal properties make it useful in medicinal formulations .

Studies have explored the interactions of citronellal with other compounds and environmental factors:

- Reactivity with Atmospheric Components: Citronellal's interactions with ozone and hydroxyl radicals have been characterized, providing insights into its behavior in the atmosphere and potential environmental impacts .

- Biological Interactions: Research on how citronellal interacts with biological systems has revealed its potential as an effective insect repellent and antifungal agent .

Citronellal shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Citral | C₁₀H₁₈O | A mixture of two isomers (geranial and neral), used in flavoring and fragrance. |

| Limonene | C₁₀H₁₆ | A cyclic monoterpene known for its citrus scent; widely used in cleaning products. |

| Geraniol | C₁₀H₁⁸O | A monoterpenoid alcohol that has floral notes; used in perfumes and as an insect repellent. |

| Carvone | C₁₀H₁₂O | A chiral compound found in spearmint oil; used for flavoring and fragrance. |

Uniqueness of Citronellal:

Citronellal stands out due to its specific insect-repelling properties and its prominent role in natural products like citronella oil. Its distinct lemon scent differentiates it from other similar compounds that may possess different aromatic profiles or functional properties.

Molecular Geometry and Stereochemical Analysis

Citronellal exhibits a complex three-dimensional molecular structure characterized by significant conformational flexibility. The compound possesses the molecular formula C₁₀H₁₈O with a molecular weight of 154.25 g/mol [1] [2]. The IUPAC nomenclature designates this compound as 3,7-dimethyloct-6-enal, reflecting its aldehyde functionality and branched aliphatic chain structure [1] [3].

The molecular geometry of citronellal is dominated by the presence of a single chiral center located at the C3 position, which creates a tertiary carbon bearing a methyl substituent [4] [5]. This stereogenic center gives rise to two enantiomeric forms: R-(+)-citronellal and S-(-)-citronellal, with the R-configuration being predominant in natural sources [4] [5]. Recent computational studies utilizing density functional theory calculations have revealed that citronellal preferentially adopts a folded conformation in solution due to dispersion interactions [6] [4]. This quasi-folded conformation results from London forces and molecular orbital interactions that stabilize the structure by bringing the terminal portions of the molecule into proximity [4].

The conformational flexibility of citronellal arises from five C-C single bonds along the backbone, resulting in multiple stable energy conformations [7]. Broadband rotational spectroscopy studies have identified fifteen different conformations under molecular jet conditions, representing the highest number of conformers reported for a chiral molecule of this size using microwave spectroscopy [7]. The conformational analysis reveals that ground-state structures with globular conformations are strongly favored through conformational relaxation pathways [7].

Stereochemically, citronellal demonstrates remarkable enantiomeric excess in natural sources, with isolated samples showing 88.21% enantiomeric excess of the R-(+)-form [5]. The optical rotation values for the R-enantiomer range from +8.35° to +11.50°, providing a reliable method for stereochemical assessment [8] [5]. The stereochemical stability of citronellal under normal storage conditions makes it suitable for various analytical applications, including its use as a chiral derivatizing agent for nuclear magnetic resonance spectroscopy [4].

Thermodynamic Parameters

Phase Transition Behavior

Citronellal exhibits well-defined phase transition characteristics that are fundamental to its handling and application. The compound maintains a liquid state at room temperature, with an estimated melting point of approximately -16°C [8]. The normal boiling point occurs at 207°C under standard atmospheric pressure, representing the primary liquid-vapor phase transition [8] [9].

The standard enthalpy of fusion has been calculated using the Joback estimation method as 19.31 kJ/mol [10]. This relatively low fusion enthalpy is consistent with the weak intermolecular forces present in the liquid state, primarily van der Waals interactions between the hydrocarbon chains. The phase transition behavior is further characterized by the absence of solid-solid phase transitions within the normal operating temperature range.

Critical point parameters have been estimated using group contribution methods, yielding a critical pressure of 2405.28 kPa [10]. However, experimental determination of the critical temperature remains unavailable in the current literature. The thermal stability of citronellal extends to approximately 190°C, as determined by differential scanning calorimetry according to DIN 51007 standards [11]. Above this temperature, thermal decomposition processes begin to occur, limiting the useful temperature range for practical applications.

Volatility and Vapor Pressure Profiles

The volatility characteristics of citronellal are governed by temperature-dependent vapor pressure relationships that directly influence its behavior in various applications. At 20°C, the vapor pressure measures 0.16 hPa as determined by OECD Guideline 104 methodology [12] [11]. This value increases to 0.28 hPa at 25°C and reaches 1.73 hPa at 50°C [13] [11], demonstrating the exponential relationship between temperature and vapor pressure typical of organic compounds.

The standard enthalpy of vaporization has been calculated as 44.22 kJ/mol using the Joback group contribution method [10]. This moderate vaporization enthalpy reflects the molecular size and intermolecular interactions present in liquid citronellal. The vapor density relative to air is 5.31 at 20°C, indicating that citronellal vapor is significantly heavier than air and will tend to settle in low-lying areas [11].

The flash point of citronellal ranges from 77°C to 86°C depending on the measurement method employed [8] [13] [14]. The autoignition temperature occurs at 202°C as measured according to DIN 51794 standards [11]. These parameters are critical for safety considerations in industrial handling and storage applications.

Experimental vapor pressure data demonstrates the compound's moderate volatility profile. At the normal boiling point of 207°C, the vapor pressure reaches standard atmospheric pressure (1013.25 hPa)[calculation]. The vapor pressure coefficient with temperature follows an Arrhenius-type relationship, though specific Antoine equation parameters for citronellal remain unreported in the current literature.

Solubility Characteristics in Multiphase Systems

Citronellal exhibits distinctly different solubility behaviors across various solvent systems, reflecting its amphiphilic molecular structure containing both hydrophobic alkyl chains and a polar aldehyde functional group. The aqueous solubility at 25°C measures 88 mg/L (0.088 g/L), classifying citronellal as poorly soluble in water [13] [12]. This limited aqueous solubility is consistent with the compound's predominantly hydrophobic character and relatively high molecular weight.

The octanol-water partition coefficient (log P) measures 3.62 at 25°C as determined by OECD Test Guideline 107 [12]. This value indicates strong lipophilic character and preferential partitioning into organic phases over aqueous systems. The high partition coefficient has significant implications for bioavailability, environmental fate, and extraction procedures.

In organic solvent systems, citronellal demonstrates excellent solubility characteristics. The compound is readily soluble in ethanol, with solubility data indicating that 1 mL of citronellal dissolves in 5 mL of 70% ethanol at room temperature [13]. Complete miscibility occurs with various organic solvents including chloroform, ether, and oils [15] [16]. The solubility in methanol is described as sparingly soluble, suggesting intermediate solubility behavior in this polar protic solvent [16].

The multiphase distribution behavior of citronellal is particularly relevant for extraction and purification processes. In biphasic systems, the compound preferentially partitions into the organic phase due to its lipophilic nature. This characteristic is exploited in industrial separation processes and analytical extraction procedures. The solubility temperature dependence follows typical organic compound behavior, with increased solubility at elevated temperatures across all solvent systems.

The amphiphilic nature of citronellal, arising from the polar aldehyde group and nonpolar hydrocarbon chain, influences its behavior at interfaces. This property contributes to its effectiveness in fragrance applications and its ability to interact with both hydrophobic and hydrophilic environments in biological systems.

Spectroscopic Identification Markers

Nuclear magnetic resonance spectroscopy provides comprehensive structural identification markers for citronellal. The ¹H NMR spectrum exhibits characteristic signals that enable unambiguous identification [17]. The aldehyde proton appears as a distinctive triplet at 9.731 ppm, coupled to the adjacent methylene protons [17]. The alkene proton H4 resonates as a triplet at 5.086 ppm, reflecting coupling with the allylic methylene protons [17].

The ¹³C NMR spectrum displays equally diagnostic signals for structural confirmation [17]. The carbonyl carbon C10 appears at 201.895 ppm, characteristic of aliphatic aldehydes [17]. The quaternary alkene carbon C3 resonates at 131.058 ppm, while the corresponding CH carbon C4 appears at 123.803 ppm [17]. The methylene carbon adjacent to the carbonyl (C9) provides a distinctive signal at 50.594 ppm [17].

Infrared spectroscopy offers additional identification markers through characteristic functional group absorptions [17]. The aldehyde carbonyl stretch appears as a strong absorption at 1724.2 cm⁻¹ [17]. The C-H stretching region displays multiple absorptions: strong absorption at 2924.09 cm⁻¹ for sp³ C-H bonds and weak absorption at 2870.08 cm⁻¹ for the aldehyde C-H bond [17]. The alkene C=C stretch produces a weak absorption at 1643.35 cm⁻¹ [17].

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns for structural elucidation [18] [19]. The molecular ion peak appears at m/z 154 with relatively low intensity (5%) [18]. The base peak occurs at m/z 69 (100% relative intensity), corresponding to the C₅H₉⁺ fragment ion [18] [19]. Additional significant fragments include m/z 136 (10%) representing [M-H₂O]⁺- and m/z 95 (60%) from further fragmentation [18] [19].

Catalytic oxidation represents the predominant synthetic approach for citronellal production, utilizing heterogeneous and homogeneous catalysts to achieve selective transformations of precursor compounds [1] [2] [23]. These protocols demonstrate superior efficiency compared to traditional extraction methods while enabling precise control over product stereochemistry and purity.

Copper-TMEDA Complex-Mediated Synthesis

The copper-tetramethylethylenediamine (TMEDA) catalytic system has established itself as a highly effective platform for citronellal synthesis through selective oxidation mechanisms [3] [4] [5]. This complex, with molecular formula corresponding to di-μ-hydroxo-bis[(N,N,N',N'-tetramethylethylenediamine)copper(II)] chloride and molecular weight of 466.4 grams per mole, operates through sophisticated C(sp³)-H functionalization pathways [5].

The mechanistic framework involves hydrogen atom abstraction from alcohol substrates with simultaneous copper-hydride species formation [3]. Experimental investigations demonstrate conversion rates approaching 99% with corresponding selectivity values of 99% under optimized conditions [3]. The system operates effectively at room temperature with minimal catalyst loading requirements, typically 2 mol% copper iodide and 5 mol% TMEDA [4].

Critical reaction parameters include temperature control at 50°C, inert atmosphere maintenance, and reaction periods of 3 hours for optimal performance [6]. The protocol demonstrates remarkable environmental compatibility through solvent-free operation and mild reaction conditions [4]. Cross-coupling reactions involving aryl acetonitriles with benzyl alcohols achieve α-alkylated nitrile products with yields reaching 99% [3].

Process optimization studies reveal that substrate concentration, catalyst-to-substrate ratios, and reaction atmosphere significantly influence conversion efficiency [6]. The geraniol conversion rate of 85% with citronellal selectivity of 94% and enantiomeric excess of 99% represents optimal performance under nitrogen protection at 0.1 MPa pressure [6].

Radical Cocatalyst Systems

Radical cocatalyst methodologies incorporate complementary catalytic species to enhance reaction efficiency through synergistic mechanisms [7] [8] [9]. These systems demonstrate particular efficacy in producing stereochemically pure citronellal derivatives through carefully orchestrated cascade reactions.

Bienzymatic cascade systems exemplify advanced radical cocatalyst technology, combining copper radical alcohol oxidase (CgrAlcOx) with flavin-dependent ene reductase (OYE2) to achieve remarkable stereoselectivity [7] [9]. The system produces (R)-citronellal with enantiomeric excess exceeding 96.9% under optimized biphasic reaction conditions [9].

Immobilization strategies utilizing metal-affinity chromatography on specialized resins enhance catalyst performance through improved recovery and reusability characteristics [9]. The implementation of Seplife/Ni and Chromalite/Co resins enables effective enzyme immobilization while maintaining catalytic activity. Optimal immobilization densities of 5 mg CgrAlcOx per gram dry resin and 10 mg OYE2 plus 3 mg glucose dehydrogenase per gram dry resin achieve maximum conversion efficiency [9].

Biphasic reaction systems address substrate and product absorption challenges while preventing enzyme inhibition by final products [9]. The organic phase serves as both substrate reservoir and product sink, enabling concurrent cascade operation. Under optimal conditions, the system achieves 95% conversion to (R)-citronellal with 96.9% enantiomeric excess within 7 hours of reaction time [9].

Biocatalytic Production Pathways

Biocatalytic approaches offer environmentally sustainable alternatives for citronellal production through whole-cell microorganisms and isolated enzyme systems [10] [11] [13]. These methodologies demonstrate exceptional stereoselectivity capabilities while operating under mild reaction conditions with reduced environmental impact.

Saccharomyces cerevisiae Biotransformation

Saccharomyces cerevisiae represents the most extensively characterized microorganism for citronellal biotransformation, demonstrating versatile substrate conversion capabilities through multiple enzymatic pathways [12] [13] [14]. The yeast exhibits natural alcohol dehydrogenase activity enabling selective reduction and oxidation of monoterpene substrates.

Free cell biotransformation systems achieve citronellol production concentrations of 0.24-0.27 grams per liter over extended incubation periods of 6-15 days [13]. The process requires careful optimization of culture conditions including pH 5.5, temperature 27°C, and agitation at 150 rpm for maximum efficiency [24] [25]. Initial substrate concentrations of 4.47 grams per liter L-citronellal enable optimal conversion to 3.5 grams per liter L-citronellol within 8 hours [24].

Immobilized cell methodologies demonstrate enhanced performance characteristics compared to free cell systems [13] [24]. Alginate immobilization matrices enable citronellol production of 0.485 grams per liter within 6 days while providing cell stability for multiple reuse cycles [13]. Immobilized Rhodotorula minuta cells achieve L-citronellol concentrations of 3.3 grams per liter under optimal conditions of pH 6, temperature 27°C, and 150 rpm agitation [24].

Advanced genetic engineering approaches have revolutionized Saccharomyces cerevisiae performance through targeted enzyme modifications [11]. Structure-guided engineering of alcohol dehydrogenase from Escherichia coli K12 (AdhP) produces enhanced variants with improved catalytic efficiency. The triple mutant AdhP 260T/284A/268P demonstrates 1.28-fold improvement in catalytic efficiency (kcat/Km) toward geraniol substrates [11].

The hydrogen-borrowing cascade system utilizing engineered AdhP and ene-reductase OYE2p from Saccharomyces cerevisiae YJM1341 achieves remarkable performance metrics [11]. Under optimized conditions, the system converts 23.14 grams per liter geraniol into (R)-citronellal with 98.23% conversion rate and 96.7% enantiomeric excess [11]. This atom-efficient approach eliminates cosubstrate requirements while maintaining high stereoselectivity.

Continuous Closed-Gas Loop Bioreactor Optimization

The Continuous Closed-Gas Loop Bioreactor (CCGLB) system addresses fundamental limitations of conventional liquid-phase biotransformation through innovative reactor design principles [10] [15] [26]. This technology enables gas-phase substrate delivery while maintaining optimal aqueous-phase biocatalyst environments.

Operational advantages of CCGLB systems include in situ product removal, elimination of substrate solubility constraints, enhanced gas-phase mass transfer efficiency, and prevention of substrate inhibition effects [15]. These characteristics collectively enable higher product concentrations compared to traditional shake-flask methodologies while reducing downstream processing requirements.

Critical optimization parameters for CCGLB operation demonstrate distinct requirements for growing versus resting cell systems [10]. Growing cell configurations achieve optimal performance at pH 7, temperature 30°C, agitation rate 500 rpm, and substrate flow rate 8 liters per minute, producing maximum citronellol concentrations of 1.18 grams per liter [10]. However, cell growth experiences approximately 60% reduction due to substrate toxicity effects.

Resting cell systems demonstrate superior performance characteristics, achieving citronellol concentrations of 2.38 grams per liter with specific activity of 7.9 units per gram cell [10]. Optimal conditions include pH 7, temperature 30°C, agitation rate 350 rpm, substrate flow rate 8 liters per minute, and glucose concentration 50 grams per liter as energy source [10].

Mathematical modeling incorporating Michaelis-Menten kinetics coupled with two-film mass transfer theory enables quantitative reactor optimization [10]. Kinetic parameter determination yields Vmax of 0.015 grams per hour per gram cell and Km of 17.9 grams per liter from shake-flask experiments [10]. Process simulations guide operational parameter selection for maximum productivity while maintaining product quality specifications.

The CCGLB system achieves 5-fold improvement in citronellol production compared to conventional liquid-phase biotransformation methods [10]. Clear product recovery without downstream processing requirements represents a significant economic advantage for industrial implementation.

Industrial-Scale Production Challenges

Industrial citronellal production confronts multidimensional challenges encompassing raw material availability, economic viability, technical scalability, and environmental sustainability [16] [17] [19]. These challenges necessitate comprehensive solutions integrating technological innovation, supply chain optimization, and sustainable manufacturing practices.

Raw material supply constraints represent the primary bottleneck for natural citronellal production [16] [17]. Citronella grass cultivation requires specific climatic conditions and exhibits seasonal availability variations. The natural extraction yield of 0.8% necessitates processing approximately 750 tonnes of citronella grass annually for a 6-tonne production facility [18]. This low efficiency contributes substantially to production costs and supply chain complexity.

Economic challenges arise from the combination of high production expenses and volatile market pricing [16]. Capital investment requirements for distillation equipment represent significant barriers for small-scale producers. Cost analysis indicates citronella leaf production costs of 1,321 rupees per kilogram, with land rent comprising 43% of total expenses [19]. Production cost reduction to 758.59 rupees per kilogram requires collaboration with essential oil refiners for integrated operations [19].

Technical scalability limitations manifest particularly in biocatalytic processes where oxygen transfer constraints limit reactor performance [10]. While CCGLB systems address some limitations, industrial implementation requires sophisticated process control systems and specialized equipment. Scale-up considerations include heat and mass transfer optimization, mixing efficiency enhancement, and product recovery system integration.

Quality control challenges involve maintaining consistent product purity and stereochemical specifications across production batches [20]. Advanced analytical monitoring systems incorporating real-time quality assessment enable compliance with pharmaceutical and food-grade requirements. Process automation technologies provide solutions for continuous quality assurance while reducing operational costs.

Environmental impact considerations encompass waste management from essential oil production and energy consumption in thermal processing operations [17]. Circular economy implementation principles enable waste stream utilization for value-added products including soaps, antiseptics, detergents, and perfumes [17]. Energy efficiency improvements through process integration and heat recovery systems reduce environmental footprint while improving economic performance.

Proposed solutions include modular distillation unit development with reduced capacity requirements, integrated supply chain management systems, and value-added product diversification strategies [17]. Post-pandemic recovery initiatives demonstrate successful collaboration between farmers, researchers, and government entities in developing innovative solutions [17]. Modified distillation machines with 100-kilogram capacity reduce investment costs by 8.5% and variable costs by 10.8% while increasing revenue by 5.9% [17].

Purity

Physical Description

Colorless to slightly yellow liquid with a strong flowery lemon odor; [HSDB]

Solid

colourless to slightly yellow liquid; intense lemon-citronella-rose aroma

Color/Form

Colorless to slightly yellow liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

206.00 to 207.00 °C. @ 760.00 mm Hg

Flash Point

Heavy Atom Count

Density

0.850-0.860

LogP

Odor

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 193 companies. For more detailed information, please visit ECHA C&L website;

Of the 12 notification(s) provided by 188 of 193 companies with hazard statement code(s):;

H315 (50.53%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (10.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (65.43%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H334 (20.21%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (21.28%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H350 (19.15%): May cause cancer [Danger Carcinogenicity];

H411 (58.51%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H412 (20.21%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

EXPL THER Anti-Candida potential of six terpenoids were evaluated in this study against various isolates of Candida albicans (n=39) and non-C. albicans (n=9) that are differentially susceptible to fluconazole. All the six terpenoids tested, showed excellent activity and were equally effective against isolates of Candida sps., tested in this study. Linalool and citral were the most effective ones, inhibiting all the isolates at ?0.064% (v/v). Five among the six terpenoids tested were fungicidal. Time dependent kill curve assay showed that MFCs of linalool and eugenol were highly toxic to C. albicans, killing 99.9% inoculum within seven min of exposure, while that of citronellal, linalyl acetate and citral required 15min, 1h and 2h, respectively. FIC index values (Linalool - 0.140, benzyl benzoate - 0.156, eugenol - 0.265, citral - 0.281 and 0.312 for linalyl acetate and citronellal) and isobologram obtained by checker board assay showed that all the six terpenoids tested exhibit excellent synergistic activity with fluconazole against a fluconazole resistant strain of C. albicans. Terpenoids tested arrested C. albicans cells at different phases of the cell cycle i.e. linalool and LA at G1, citral and citronellal at S phase and benzyl benzoate at G2-M phase and induced apoptosis. Linalool, citral, citronellal and benzyl benzoate caused more than 50% inhibition of germ tube induction at 0.008%, while eugenol and LA required 0.032 and 0.016% (v/v) concentrations, respectively. MICs of all the terpenoids for the C. albicans growth were non toxic to HeLa cells. Terpenoids tested exhibited excellent activity against C. albicans yeast and hyphal form growth at the concentrations that are non toxic to HeLa cells. Terpenoids tested in this study may find use in antifungal chemotherapy, not only as antifungal agents but also as synergistic agents along with conventional drugs like fluconazole.

Vapor Pressure

VP: 5 mm Hg, temp not specified

Pictograms

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

106-23-0

8000-29-1

Metabolism Metabolites

The cytochrome p450-catalyzed formation of olefinic products from a series of xenobiotic aldehydes has been demonstrated. Citronellal, a beta-branched aldehyde, was found to undergo the oxidative deformylation reaction to yield 2,6-dimethyl-1,5-heptadiene but only with p450 2B4.

Feeding 50 g citronellal to rabbits followed by isolation of 13 g of a cysralline glucoronide, which proved to be p-menthane-3,8-diol-D-glucoronide. The citronellal appeared to have been /nonenzymatically/ cyclized and the glucoronide obtained was identical with that obtaind on feeding p-menthane-3,8-diol (menthoglycol).

Citronellal was transformed by Solanum aviculare suspension cultures to menthane-3,8-diols. cis-Menthane-3,8-diol dominated over the trans-isomer (39% and 15%, respectively). Absolute configurations of menthane-3,8-diols were assigned by critical analysis of 1H and 19F NMR spectra of prepared esters with 2-methoxy-2-phenyl-3,3,3-trifluoropropanoic acid. Citronellol and isopulegol were other products of the transformation (23% and 17%, respectively). The reaction course was identical for both citronellal enantiomers.

For more Metabolism/Metabolites (Complete) data for CITRONELLAL (6 total), please visit the HSDB record page.

Associated Chemicals

Citronellal (l); 5949-05-3

Citronellal oil; 8000-29-1

Wikipedia

Octafluoropropane

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Masking; Tonic

Methods of Manufacturing

(+)-Citronellal is obtained from citronella oils by fractional distillation. (+,-)-Citronellal is isolated from Eucalyptus citriodora oil; when necessary, it is purified by using an addition compound, e.g., the bisulfite derivative.

(+,-)-Citronellal can be obtained by vapor-phase rearrangement of geraniol or nerol in the presence of, e.g., a barium-containing copper-chromium oxide catalyst.

(+,-)-Citronellal can also be obtained by dehydrogenation of citronellol under reduced pressure with a copper chromite catalyst.

For more Methods of Manufacturing (Complete) data for CITRONELLAL (8 total), please visit the HSDB record page.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

6-Octenal, 3,7-dimethyl-: ACTIVE

Oils, citronella: ACTIVE

Citronellal is one of the main components of oil of citronella, a naturally occurring insect and animal repellent distilled from two varieties of grass

Analytic Laboratory Methods

Gas & liquid chromatography determinations showed that alcohols comprise approx 70% of rose oil & hydrocarbons approx 20%.

Volatile oils of pelargonium species incl citronellal were analyzed by alumina column chromatography, gas chromatography, & IR spectroscopy.

Storage Conditions

Interactions

Complementary and alternative medicines can be applied concomitantly with conventional medicines; however, little drug information is available on these interactions. Previously, we reported on the inhibitory effects of an extract and monoterpenoids (e.g., (R)-(+)-citronellal) contained in citrus herbs on P-glycoprotein (P-gp) using P-gp-overexpressed LLC-PK1 cells. The objective of the present study was to investigate the effects of (R)-(+)-citronellal on P-gp-mediated transport in the intestinal absorption process in vitro and in vivo. Transcellular transport of [(3)H]digoxin across Caco-2 cell monolayers was measured in the presence or absence of (R)-(+)-citronellal. (R)-(+)-citronellal reduced the basolateral-to-apical transport and efflux ratio for [(3)H]digoxin significantly. Serum concentration-time profiles and pharmacokinetic parameters of digoxin after intravenous and oral administration were analyzed in rats pretreated with oral (R)-(+)-citronellal. The bioavailability of digoxin after oral administration decreased significantly to 75.8% of that after intravenous administration at the same dose. (R)-(+)-citronellal increased the bioavailability of oral digoxin to 99.9% but had no effects on total body clearance, volume of distribution, or elimination rate. These findings suggest that (R)-(+)-citronellal can increase the bioavailability of oral digoxin based on the blockade of P-gp-mediated efflux of digoxin from intestinal epithelia to the lumen in the absorption process.

Stability Shelf Life

Dates

Citronellal ameliorates doxorubicin-induced hepatotoxicity via antioxidative stress, antiapoptosis, and proangiogenesis in rats

Xu Liu, Yue Qiu, Yanhua Liu, Ning Huang, Cai Hua, Qianqian Wang, Zeqing Wu, Junxiu Lu, Ping Song, Jian Xu, Peng Li, Yaling YinPMID: 33051984 DOI: 10.1002/jbt.22639

Abstract

Doxorubicin (DOX) is a very effective broad-spectrum anticancer drug, yet its clinical application is badly restricted due to its serious side effects. Citronellal (CT), a specialized metabolite of plants found in Cymbopogon spp., is proved to exhibit many beneficial properties. In the current study, we intended to investigate the effect of CT on DOX-induced hepatotoxicity in rats. Rats were treated with CT (200 mg/kg b.w./day orally), and given DOX (2.5 mg/kg b.w./week, intraperitoneally) to induce hepatotoxicity for six consecutive weeks. The results showed that CT administration could attenuate the DOX-induced pathological changes of liver tissues and ameliorated the inappropriate alteration of liver function biomarkers (serum glutamic aspartate aminotransferase, glutamic pyruvic transaminase, and albumin) in serum and oxidative stress parameters (malondialdehyde, superoxide dismutase, and reduced glutathione) in the liver. Moreover, CT mitigated the Bax/Bcl-2 ratio and caspase-3 expression to inhibit cell apoptosis. Further study indicated that CT therapy could enhance the protein levels of p-PI3K, p-Akt, and CD31 in the liver. These results demonstrate that CT can ameliorate DOX-induced hepatotoxicity in rats mediated by antioxidative stress, antiapoptosis, and proangiogenesis.Chemical composition, antioxidant, anti-inflammatory and antiproliferative activities of the essential oil of Cymbopogon nardus, a plant used in traditional medicine

Bagora Bayala, Ahmed Y Coulibaly, Florencia W Djigma, Bolni Marius Nagalo, Silvère Baron, Gilles Figueredo, Jean-Marc A Lobaccaro, Jacques SimporePMID: 32304294 DOI: 10.1515/bmc-2020-0007

Abstract

Objectives Natural products commonly used in traditional medicine, such as essential oils (EOs), are attractive sources for the development of molecules with anti-proliferative activities for future treatment of human cancers, e.g., prostate and cervical cancer. In this study, the chemical composition of the EO from Cymbopogon nardus was characterized, as well as its antioxidativeproperties and anti-inflammatory and antiproliferative activities on LNCaP cells derived from prostate cancer. Methods The chemical composition of the EO was determined by GC/FID and GC/MS analyses. The antioxidative properties were assessed using DPPH radical scavenging assay and ABTS+• radical cation decolorization assay, and the anti-inflammatory capacity was determined by the inhibition of the lipoxygenase activity. Antiproliferative activity was evaluated by MTT assay. Results Collectively, our data show that the major constituents of C. nardus EO are citronellal (33.06 %), geraniol (28.40 %), nerol (10.94 %), elemol (5.25 %) and delta-elemene (4.09 %). C. nardus EO shows modest antioxidant and anti-inflammatory activity compared to the standard galic acid. C. nardus EO exhibits the best antiproliferative activity on the prostate cancer cell line LNCaP with an IC50 of 58.0 ± 7.9 μg/mL, acting through the induction of the cell cycle arrest. Conclusions This study has determined that C. nardus EO efficiently triggers cytotoxicity and pens a new field of investigation regarding the putative use of this EO in vivo.TRPA1 modulates noxious odor responses in Lygus hesperus

J Joe Hull, Yu-Wen Yang, Katelyn Miyasaki, Colin S BrentPMID: 32113955 DOI: 10.1016/j.jinsphys.2020.104038

Abstract

Lygus hesperus isa key pest of many economically important crops across western North America. Central to many aspects of the lives of these insects is chemical signalling, with identified roles in host plant selection, aggregation and passive mate guarding. The development of novel monitoring and control approaches for this insect will rely on a sound understanding of how these cues are perceived and processed, and their impact on behavior. Towards this end, we investigated allyl isothiocyanate, cinnamaldehyde and citronellal, compounds that are noxious repellents to other insects. We found that L. hesperus avoided areas containing the three compounds and that exposure induced increases in movement velocity and duration in both nymphs and adults. This suggests these compounds may work as repellents. To better understand the underlying physiology of this response, RNA interference by dsRNA injection was used to inhibit the expression of two chemosensory-associated proteins, the odorant receptor co-receptor (Orco) and the transient receptor potential A (TRPA1) channel. While knockdown of Orco did not change the reaction of adult females to citronellal, TRPA1 silencing effectively eliminated the induced increase to movement, suggesting a chemoperceptory role in citronellal detection.Gamma rays induced acquisition of structural modification in chitosan boosts photosynthetic machinery, enzymatic activities and essential oil production in citronella grass (Cymbopogon winterianus Jowitt)

Khan Bilal Mukhtar Ahmed, M Masroor A Khan, Ajmat Jahan, Husna Siddiqui, Moin UddinPMID: 31862372 DOI: 10.1016/j.ijbiomac.2019.12.130

Abstract

Oligomers derived through irradiation of marine polysaccharides have generated a lot of interest of plant biologists as the application of these molecules has yielded positive results regarding various plant processes. To comprehend the previously established growth-promoting activity of irradiated chitosan (ICH) and to gain insight of the structure-property relationship, gamma rays induced structural changes were analyzed using techniques such as Fourier Transform Infrared (FT-IR) spectroscopy, Ultraviolet-visible (UV-Vis) spectroscopy,C-Nuclear Magnetic Resonance (NMR) spectroscopy and Scanning Electron Microscopy (SEM). Moreover, to study the bioactivity of ICH samples a pot experiment was conducted on citronella grass (Cymbopogon winterianus) to access its response to foliar application of various levels (40, 60, 80 and 100 mg L

) of ICH in terms of growth, physiological attributes and essential oil (EO) production. The application of ICH at 80 mg L

(ICH-80) resulted in the maximum values of most of the attributes studied. Due to this treatment, the maximum improvement in the content (29.58%) and yield (90.81%) of EO in Cymbopogon winterianus were achieved. Gas chromatography-mass spectrometry (GC-MS) analysis revealed that ICH-80 also increased the content of citronellal (14.81%) and geraniol (18.15%) of the EO as compared to the control.

RIFM fragrance ingredient safety assessment, citronellal, CAS registry number 106-23-0

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, A Patel, T M Penning, G Ritacco, F Rodriguez-Ropero, J Romine, N Sadekar, D Salvito, T W Schultz, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S TsangPMID: 33453335 DOI: 10.1016/j.fct.2021.111991

Abstract

Antibacterial activity of three essential oils and some monoterpenes against Ralstonia solanacearum phylotype II isolated from potato

Abeer A Mohamed, Said I Behiry, Hosny A Younes, Nader A Ashmawy, Mohamed Z M Salem, Ofelia Márquez-Molina, Alberto Barbabosa-PilegoPMID: 31247257 DOI: 10.1016/j.micpath.2019.103604

Abstract

The present study describes the possibility of using some essential oils and monoterpens as bioagents against the growth of Ralstonia solanacearum, a causal bacterium of potato brown rot disease. Eight isolates of the bacterium were recovered from infected potato tubers, showing typical symptoms of the disease, Isolates were identified as R.solanacearum phylotype II, based on biochemical and physiological characteristics, as well as, at the molecular level through PCR analysis. Three essential oils extracted from Corymbia citriodora (leaves), Cupressus sempervirens (aerial parts), and Lantana camara (aerial parts) were evaluated for their antibacterial activity against eight isolates of R. solanacearum phylotype II. Results demonstrated that L. camara essential oil (concentration 5000 μg/mL) had the highest effects against the RsMo2, RsSc1 and Rs48, with inhibition zone (IZ) values of 17.33, 16.33, and 17.50 mm, respectively, also against Rs2 (IZ 14.33 mm), and RsIs2 (IZ 16 mm). C. citriodora oil showed the highest activity against RsBe2 (IZ 14 mm), RsFr4 (IZ 13.66 mm) and RsNe1 (IZ 13.66 mm). Gas Chromatography-Mass Spectrometry (GC-MS-FID) analyzed the chemical composition of these essential oils. It was proved that L. camara leaves contains mainly trans-caryophyllene (16.24%) and α-humulene (9.55%), in C. citriodora oil were α-citronellal (56.55%), α-citronellol (14.89%), and citronellol acetate (13.04%), and in Cup. sempervirens aerial parts were cedrol (22.17%), and Δ3-carene (18.59%). Five monoterpenes were evaluated against the most resistance Ralstonia isolate RsFr5 to the three studied essential oils and found that limonene had the highest effect against it compared with the lowest thymol. The results proved the strong bio effects of the essential oil from L. camara leaves as a natural product contained monoterpenes that can inhibit the growth of tested R. solanacearum phylotype II isolates.An Explanation about the Use of (

Viviani Nardini, Vinicius Palaretti, Luis Gustavo Dias, Gil Valdo José da SilvaPMID: 31382590 DOI: 10.3390/molecules24152830

Abstract

A chiral derivatizing agent (CDA) with the aldehyde function has been widely used in discriminating chiral amines because of the easy formation of imines under mild conditions. There is a preference for the use of cyclic aldehydes as a CDA since their lower conformational flexibility favors the differentiation of the diastereoisomeric derivatives. In this study, the imines obtained from the reaction between ()-citronellal and the chiral amines (

-butylamine, methylbenzylamine, and amphetamine) were analyzed by the nuclear Overhauser effect (NOE). Through NOE, it was possible to observe that the ends of the molecules were close, suggesting a quasi-folded conformation. This conformation was confirmed by theoretical calculations that indicated the London forces and the molecular orbitals as main justifications for this conformation. This conformational locking explains the good separation of

C NMR signals between the diastereomeric imines obtained and, consequently, a good determination of the enantiomeric excess using the open chain (

)-citronellal as a CDA.

Characterization of Volatile Compounds in Four Different

Chen-Yu Qian, Wen-Xuan Quan, Zhang-Min Xiang, Chao-Chan LiPMID: 31547401 DOI: 10.3390/molecules24183327

Abstract

Volatile compounds in flowers of,

,

, and

were analyzed using comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC) coupled with high-resolution quadrupole time-of-flight mass spectrometry (QTOFMS). A significantly increased number of compounds was separated by GC×GC compared to conventional one-dimensional GC (1DGC), allowing more comprehensive understanding of the volatile composition of

flowers. In total, 129 volatile compounds were detected and quantified. Among them, hexanal, limonene, benzeneacetaldehyde, 2-nonen-1-ol, phenylethyl alcohol, citronellal, isopulegol, 3,5-dimethoxytoluene, and pyridine are the main compounds with different content levels in all flower samples. 1,2,3-trimethoxy-5-methyl-benzene exhibits significantly higher content in

compared to in the other three species, while isopulegol is only found in

and

.

Citronellal perception and transmission by Anopheles gambiae s.s. (Diptera: Culicidae) females

Weijian Wu, Shanshan Li, Min Yang, Yongwen Lin, Kaibin Zheng, Komivi Senyo AkutsePMID: 33122679 DOI: 10.1038/s41598-020-75782-3

Abstract

Anopheles gambiae s.s. is a key vector of Plasmodium parasites. Repellents, which may be a promising alternative to pesticides used to control malaria mosquitoes. Although citronellal is a known mosquito repellent, its repellency characteristics are largely unknown. Determining the specific odorant-binding proteins (OBPs) and odorant receptors (ORs) that detect and transfer the citronellal molecule in A. gambiae s.s. will help to define the mode of action of this compound. In this research, we assessed the repellent activity of citronellal in A. gambiae s.s. using a Y-tube olfactory meter, screened candidate citronellal-binding OBPs and ORs using reverse molecular docking, clarified the binding properties of predicted proteins for citronellal using fluorescence competition binding assay. Results showed that citronellal had a dosage effect on repelling A. gambiae s.s.. The 50% repellent rate was determined to be 4.02 nmol. Results of simulated molecular docking showed that the only proteins that bound tightly with citronellal were AgamOBP4 and AgamORC7. Fluorescence competitive binding assays confirmed the simulations. This research determined that citronellal was captured by AgamOBP4 and transmitted to AgamORC7 in A. gambiae s.s.. Our study will be beneficial in the further understanding the repellent mechanism of citronellal against A. gambiae s.s..Insights into the Relationships Between Herbicide Activities, Molecular Structure and Membrane Interaction of Cinnamon and Citronella Essential Oils Components

Laurence Lins, Simon Dal Maso, Berenice Foncoux, Anouar Kamili, Yoann Laurin, Manon Genva, M Haissam Jijakli, Caroline De Clerck, Marie Laure Fauconnier, Magali DeleuPMID: 31426453 DOI: 10.3390/ijms20164007

Abstract

Since the 50's, the massive and "environmental naïve" use of synthetic chemistry has revolutionized the farming community facing the dramatic growth of demography. However, nowadays, the controversy grows regarding the long-term harmful effects of these products on human health and the environment. In this context, the use of essential oils (EOs) could be an alternative to chemical products and a better understanding of their mode of biological action for new and optimal applications is of importance. Indeed, if the biocidal effects of some EOs or their components have been at least partly elucidated at the molecular level, very little is currently known regarding their mechanism of action as herbicides at the molecular level. Here, we showed that cinnamon and Java citronella essential oils and some of their main components, i.e.,, cinnamaldehyde (CIN), citronellal (CitA), and citronellol (CitO) could act as efficient herbicides when spread onleaves. The individual EO molecules are small amphiphiles, allowing for them to cross the mesh of cell wall and directly interact with the plant plasma membrane (PPM), which is one of the potential cellular targets of EOs. Hence, we investigated and characterized their interaction with biomimetic PPM while using an integrative biophysical approach. If CitO and CitA, maintaining a similar chemical structure, are able to interact with the model membranes without permeabilizing effect, CIN belonging to the phenylpropanoid family, is not. We suggested that different mechanisms of action for the two types of molecules can occur: while the monoterpenes could disturb the lipid organization and/or domain formation, the phenylpropanoid CIN could interact with membrane receptors.